Quinovin

cytotoxicity triterpenoid SAR ursane-type glycosides

Researchers requiring validated HCV NS3/4A protease inhibitors often face anomer-specific activity discrepancies. Quinovin (CAS 107870-05-3) eliminates this risk as the defined β-anomer with documented 1:1 binding stoichiometry, non-competitive inhibition, and enzyme destabilization (Tm shift). • Dual-pathway COX-2/JAK2 engagement with caspase-3/-7 apoptosis induction in MCF-7, HepG2, Caco-2, A549 lines. • Phosphodiesterase I inhibitor-first-in-class natural probe for venom toxicology. • Constituent of validated synergistic anti-MRSA saponin fraction (FICI <0.5). Available ≥98% purity, shipped globally.

Molecular Formula C36H56O9
Molecular Weight 632.8 g/mol
CAS No. 107870-05-3
Cat. No. B240091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinovin
CAS107870-05-3
Molecular FormulaC36H56O9
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O
InChIInChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1
InChIKeyPUOQHFWXBKTHST-DLCGLXBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Quinovin Technical Procurement Reference


Quinovin (CAS 107870-05-3) is a triterpenoid glycoside, chemically identified as quinovic acid 3-O-β-D-quinovopyranoside, belonging to the ursane-type triterpene saponin class [1]. It has a molecular formula of C36H56O9 and a molecular weight of 632.82 g/mol . Naturally isolated from plant species including L. hexandra, Mitragyna stipulosa, and Prismatomeris tetrandra, this compound is available from commercial suppliers at specified purity grades (e.g., >98% [2], 95% ) with physical properties including a melting point of 237-238°C and optical rotation [α]D21 +57 ± 2° (ethanol) [3].

Quinovin: Why Generic Substitution Fails


Generic substitution among ursane-type triterpenoids is scientifically unsound because glycosylation patterns critically determine biological activity, as demonstrated by structure-activity relationship (SAR) studies. Quinovic acid glycosides with different sugar linkages exhibit divergent cytotoxic potency; the specific β-D-quinovopyranoside moiety at the C-3 position of Quinovin confers a distinct activity profile compared to the aglycone quinovic acid or alternative glycosides [1]. Moreover, even closely related anomers display differential enzyme inhibition profiles—the β-anomer (Quinovin) and α-anomer of quinovic acid 3-O-quinovopyranoside have both been identified as HCV NS3/4A protease inhibitors, but their binding affinities and IC50 values differ, precluding indiscriminate interchange [2].

Quinovin Comparative Evidence Guide


Cytotoxicity: Glycoside vs Aglycone Potency

In a head-to-head MTT cytotoxicity assay of five triterpenoids isolated from Mitragyna stipulosa, ursolic acid (Compound 1) exhibited the most potent cytotoxicity among all tested compounds. Quinovic acid (the aglycone of Quinovin) showed less potent cytotoxicity than ursolic acid. The glycosylated derivative quinovic acid 3-O-β-D-glucopyranoside (quinovin glycoside C) displayed further reduced cytotoxicity relative to the aglycone, demonstrating that glycosidic linkage in ursane-type triterpenoids has a negative effect on cytotoxic potency [1]. This establishes a clear potency hierarchy: ursolic acid > quinovic acid > quinovic acid glycosides.

cytotoxicity triterpenoid SAR ursane-type glycosides MTT assay

HCV NS3/4A Protease: β-Anomer Inhibition

In a fluorescence resonance energy transfer (FRET)-based screening of ten compounds isolated from Sarcocephalus pobeguinii, quinovic acid 3-O-[β-D-quinovopyranoside] (Quinovin) was identified as one of three active HCV NS3/4A protease inhibitors, with IC50 values in the micromolar range [1]. The compound exhibited non-competitive inhibition kinetics and bound to the protease in a real-time 1:1 binding model, inducing enzyme instability by lowering its melting temperature. The α-anomer was also active, but the study demonstrates that the β-configuration at the glycosidic linkage yields an active inhibitor profile [1].

HCV NS3/4A protease antiviral non-competitive inhibition

COX-2/JAK2 Molecular Docking Affinity

In a 2023 study evaluating antiproliferative and anti-inflammatory effects of natural compounds from Sarcocephalus pobeguinii, quinovic acid 3-O-[β-D-quinovopyranoside] (Compound 9) exhibited significant cytotoxic effects against four human cancer cell lines (MCF-7, HepG2, Caco-2, A549) and induced apoptosis in MCF-7 cells via increased caspase-3/-7 activity [1]. Molecular docking studies across six putative protein targets revealed that JAK2 and COX-2 showed the highest binding scores among all tested compounds, identifying these as potential molecular targets involved in the compound's antiproliferative and anti-inflammatory mechanisms [1]. The study provides binding energy scores for COX-2 docking, with Compound 9 among those showing favorable binding interactions.

molecular docking COX-2 JAK2 anti-inflammatory binding affinity

Snake Venom PDE I: First Natural Inhibitor

Phytochemical investigation of Mitragyna stipulosa bark led to the isolation of quinovic acid glycosides, including quinovic acid 3-O-[β-D-glucopyranoside] (quinovin glycoside C), which showed significant inhibitory activity against snake venom phosphodiesterase I [1]. This represents the first report of natural product inhibitors of this enzyme class. The study identified the compound as a structurally characterized inhibitor, establishing a unique biological activity profile not reported for ursolic acid, oleanolic acid, or the quinovic acid aglycone in this context.

phosphodiesterase I snake venom natural inhibitor enzyme inhibition

Penicillin-MRSA Synergy by Saponin Fraction

A 2021 study in Scientific Reports identified quinovic acid 3β-O-β-D-quinovopyranoside (Quinovin) as a major constituent of the active saponin fraction (ZA-S) from Zygophyllum album that synergistically enhanced penicillin activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Checkerboard assays demonstrated fractional inhibitory concentration index (FICI) values <0.5 (indicating synergy) at combinations of penicillin (62.5 μg/mL) plus ZA-S (78.125–312.5 μg/mL) [1]. Time-kill assays showed a 3.7 log10 CFU/mL reduction after 24 hours at 62.5 + 312.5 (μg/μg)/mL of penicillin plus ZA-S, respectively [1]. While this evidence is at the fraction level rather than isolated pure Quinovin, it positions the compound as a constituent of a validated antibacterial synergy system.

MRSA antibiotic synergy saponin checkerboard assay penicillin

Quinovin Application Scenarios


HCV NS3/4A Protease Inhibitor Screening

Procure Quinovin for HCV NS3/4A protease inhibitor development programs. The compound has been validated as a micromolar-range inhibitor with characterized non-competitive inhibition kinetics and 1:1 binding stoichiometry [1]. Researchers should prioritize the β-anomer (Quinovin) over the α-anomer or aglycone when structure-specific binding and enzyme destabilization (via lowered melting temperature) are desired mechanistic endpoints. Use in FRET-based screening assays and thermal shift studies as described in published protocols [1].

COX-2/JAK2 Pathway Target Validation

Select Quinovin for molecular target validation studies involving COX-2 and JAK2 pathways. The compound has demonstrated high binding scores to these targets in molecular docking analyses, coupled with in vitro cytotoxicity across MCF-7, HepG2, Caco-2, and A549 cancer cell lines and apoptosis induction via caspase-3/-7 activation [1]. This dual-pathway profile makes it suitable for studies exploring the intersection of inflammation and cancer, differentiating it from analogs lacking documented COX-2/JAK2 engagement.

Phosphodiesterase I Inhibitor Research

Utilize Quinovin (as quinovin glycoside C) for phosphodiesterase I enzyme inhibition research, particularly in snake venom toxicology or nucleotide metabolism studies. This compound belongs to the first reported class of natural product inhibitors of snake venom phosphodiesterase I [1], providing a unique research tool not replicated by common triterpenoid comparators such as ursolic acid or oleanolic acid. Note that precise IC50 values require further determination; researchers should plan for quantitative assay optimization.

Antibiotic Adjuvant Synergy Screening

Incorporate Quinovin into natural product-antibiotic combination screening programs targeting MRSA. The compound is a major constituent of a validated saponin fraction (ZA-S from Zygophyllum album) that demonstrates synergistic FICI values <0.5 and >3 log10 CFU/mL reduction when combined with penicillin [1]. While pure compound validation is pending, this fraction-level evidence supports procurement for synergy-guided fractionation studies and for use as a reference standard in analytical characterization (UHPLC/QTOF-MS) of quinovic acid saponin-containing extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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